molecular formula C18H16ClN5O2 B2760965 2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-38-8

2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2760965
CAS No.: 539815-38-8
M. Wt: 369.81
InChI Key: RIFQGGBHZMCNMK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H16ClN5O2 and its molecular weight is 369.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound belongs to a class of chemicals that have seen extensive research in the synthesis and structural analysis of heterocyclic compounds. These studies focus on the development of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through various synthetic pathways. For instance, El-Agrody et al. (2001) explored heteroaromatization with 4-Hydroxycoumarin to synthesize new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, highlighting the compound's versatility in heterocyclic chemistry (El-Agrody et al., 2001). Similarly, Wamhoff et al. (1993) demonstrated the use of dihalogentriphenylphosphorane in heterocycle synthesis to create heterocondensed 1,2,4-triazolo[1,5-c]pyrimidines from enaminonitriles, showcasing the compound's application in creating complex heterocyclic frameworks (Wamhoff et al., 1993).

Biological and Antimicrobial Activity

Research into the biological and antimicrobial activities of triazolopyrimidine derivatives has yielded promising results. Gilava et al. (2020) synthesized a series of triazolopyrimidines, including derivatives similar to the compound , and evaluated their antimicrobial and antioxidant activities. This study highlights the potential therapeutic applications of these compounds in treating microbial infections and their utility as antioxidants (Gilava et al., 2020). Additionally, Gein et al. (2010) synthesized N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides and characterized their antimicrobial activity, further underscoring the compound's relevance in developing new antimicrobial agents (Gein et al., 2010).

Supramolecular Chemistry and Co-crystallization

The compound and its derivatives have also been explored in supramolecular chemistry. Fonari et al. (2004) investigated novel pyrimidine derivatives for their suitability as ligands in co-crystallization with diaza-18-crown-6, forming hydrogen-bonded supramolecular assemblies. These findings open up new avenues for using such compounds in materials science and nanochemistry (Fonari et al., 2004).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular growth, and differentiation.

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The presence of the 3-chlorophenyl and 5-methylfuran-2-yl groups may influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or activity.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-9-6-7-13(26-9)15-14(16(20)25)10(2)21-18-22-17(23-24(15)18)11-4-3-5-12(19)8-11/h3-8,15H,1-2H3,(H2,20,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFQGGBHZMCNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=NC(=NN23)C4=CC(=CC=C4)Cl)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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